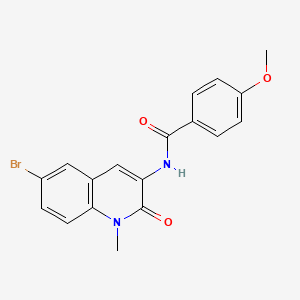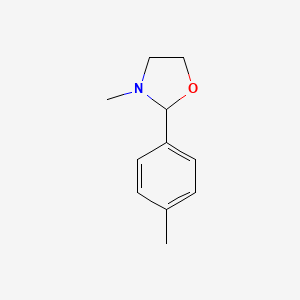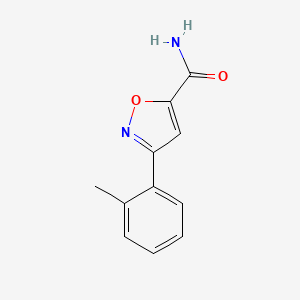
Amphetamine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amphetamine-d6 is a deuterated form of amphetamine, a stimulant of the phenethylamine class. It is commonly used as an internal standard in mass spectrometry for the quantitation of amphetamine levels in biological samples such as urine, serum, or plasma . The compound is chemically similar to amphetamine but contains six deuterium atoms, which makes it useful in various analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents . The reaction conditions often include elevated temperatures and the use of a palladium or platinum catalyst to facilitate the exchange process.
Industrial Production Methods
Industrial production of Amphetamine-d6 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent deuterium incorporation. Quality control measures, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are employed to verify the purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions
Amphetamine-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are similar to those of non-deuterated amphetamine but may exhibit slight differences in reaction rates due to the kinetic isotope effect.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include deuterated analogs of amphetamine derivatives such as deuterated phenylacetone, deuterated benzyl alcohol, and deuterated phenylpropanolamine .
Scientific Research Applications
Amphetamine-d6 has a wide range of scientific research applications:
Mass Spectrometry Standard: It serves as a critical internal standard in mass spectrometry, enhancing the reliability of quantitative analyses in forensic toxicology.
Pharmaceutical Research: As a deuterated version of amphetamine, it is used extensively in pharmacokinetic studies to track and understand the metabolic pathways of amphetamines.
Forensic Analysis: This compound is used in forensic laboratories to detect and quantify amphetamine levels in biological samples, ensuring accurate and reproducible results.
Clinical Toxicology: It is employed in clinical toxicology to monitor amphetamine levels in patients undergoing treatment for attention-deficit/hyperactivity disorder (ADHD) or narcolepsy.
Mechanism of Action
Amphetamine-d6 exerts its effects by stimulating the release of neurotransmitters such as dopamine and norepinephrine from presynaptic terminals . It enters the presynaptic terminal through the dopamine transporter and displaces neurotransmitters from vesicles, leading to increased levels of free catecholamines in the synapse . This results in enhanced neurotransmission and the characteristic stimulant effects of amphetamine .
Comparison with Similar Compounds
Similar Compounds
Methamphetamine: A potent central nervous system stimulant with a similar mechanism of action but higher potency and longer duration of effects.
Methylphenidate: Another stimulant used to treat ADHD, but it primarily inhibits the reuptake of dopamine and norepinephrine rather than promoting their release.
Uniqueness
Amphetamine-d6 is unique due to its deuterium labeling, which makes it an invaluable tool in analytical chemistry and pharmacokinetic studies. The presence of deuterium atoms allows for precise quantitation and tracking of amphetamine metabolism, providing insights that are not possible with non-deuterated compounds .
Properties
CAS No. |
73758-26-6 |
|---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
141.24 g/mol |
IUPAC Name |
1,1,1,2,3,3-hexadeuterio-3-phenylpropan-2-amine |
InChI |
InChI=1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/i1D3,7D2,8D |
InChI Key |
KWTSXDURSIMDCE-ZQLKWRTGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=CC=C1)N |
Canonical SMILES |
CC(CC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,5R,9S,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B11936791.png)
![(2S)-3-[3-(5-benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid](/img/structure/B11936801.png)



![2-(Hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol](/img/structure/B11936826.png)
![5'-o-[n-(l-Glutaminyl)-sulfamoyl]adenosine](/img/structure/B11936830.png)



![(3R,5R,6S,7S,8S,9R,10S,13R,14R,17E)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,6,7-triol](/img/structure/B11936839.png)
![5,8,11,14-Eicosatetraenoic acid, (1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-2-[(1Z)-1-octadecen-1-yloxy]ethyl ester, (5Z,8Z,11Z,14Z)-](/img/structure/B11936841.png)

